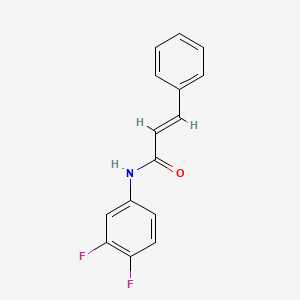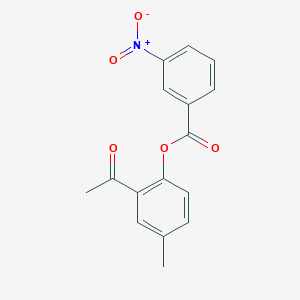
5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide, also known as CNF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNF belongs to the class of furan derivatives and is known to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in the cell. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is known to play a critical role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
One of the main advantages of using 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various types of experiments. However, one of the main limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for the study of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Another potential direction is to study the mechanism of action of this compound in more detail, in order to better understand how it exerts its biological activities. Finally, there is a need to investigate the potential toxicity of this compound in more detail, in order to determine the safe concentration range for its use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Despite its potential toxicity, this compound remains a versatile compound for various types of experiments. There are several future directions for the study of this compound, including investigating its potential as a therapeutic agent for cancer and studying its mechanism of action in more detail.
合成法
The synthesis of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide involves the reaction of 4-chlorobenzenediazonium salt with 3-nitrophenylfuran-2-carboxylate. The reaction is carried out in the presence of copper powder and sodium acetate in acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells.
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-6-4-11(5-7-12)15-8-9-16(24-15)17(21)19-13-2-1-3-14(10-13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXLGZXGIXSMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5764355.png)



![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)


![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)